molecular formula C18H25N9 B5569989 N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine

N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine

Cat. No. B5569989
M. Wt: 367.5 g/mol
InChI Key: IPVNSVMKDKQCMA-UHFFFAOYSA-N
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Description

This compound, due to its complex structure that includes a triazole ring, a tetrazole moiety, and a piperidine ring, likely exhibits interesting chemical and physical properties. The presence of these functional groups suggests it might be involved in various chemical reactions and potentially has applications in medicinal chemistry or materials science.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step organic reactions. Similar compounds have been synthesized using 1,3-dipolar cycloaddition reactions, which are common for constructing heterocyclic compounds, including triazoles and tetrazoles (Aouine, El Hallaoui, & Alami, 2014). The use of azides and alkynes in these reactions under the click chemistry protocol is a potential route for synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds containing both triazole and tetrazole rings is characterized by high nitrogen content, which can contribute to unique electronic properties. Crystallography studies, such as X-ray diffraction, are essential for determining the precise structure and conformation of these molecules (S. Naveen et al., 2015). The presence of dimethylamine groups can introduce steric hindrance and influence the overall molecular geometry.

Chemical Reactions and Properties

Chemical reactions involving this compound would be influenced by the presence of the triazole and tetrazole rings. These functionalities participate in nucleophilic substitution reactions and can act as ligands in coordination chemistry. Their reactivity towards electrophiles and ability to form hydrogen bonds can affect the compound's solubility and reactivity.

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility of such a compound are determined by its molecular structure. The presence of heteroatoms (nitrogen in this case) and the molecular weight significantly influence these properties. Computational methods and spectroscopic techniques (NMR, IR, MS) are commonly used for property analysis (O. Froelich et al., 1996).

Scientific Research Applications

Asymmetric Synthesis and Medicinal Chemistry

Asymmetric Synthesis Applications

A foundational aspect of research into similar compounds involves the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, highlighting methods to create chiral centers at key positions within the molecule. This type of synthesis is crucial for developing pharmaceuticals with specific biological activities (Froelich et al., 1996).

Medicinal Chemistry

Research in medicinal chemistry has explored the synthesis and characterization of new palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, which includes compounds structurally related to the chemical . These complexes have shown anticancer activity against various human cancerous cell lines, indicating potential therapeutic applications (Mbugua et al., 2020).

Neuropharmacology and Receptor Binding Studies

Dopamine D4 Receptor Ligands

Compounds structurally related to N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine have been investigated for their potential as dopamine D4 receptor ligands. This research is significant for understanding the compound's potential effects on neurological pathways and could inform the development of treatments for disorders such as schizophrenia and Parkinson's disease (Rowley et al., 1997).

Synthetic Chemistry and Chemical Structure Analysis

Synthetic Routes and Chemical Structure

Studies have also focused on the synthetic routes for creating substituted piperidines, which are crucial for developing new chemical entities with potential pharmacological activities. These investigations include detailed analysis of chemical structures and properties, providing a basis for understanding how structural variations impact biological activity (Katritzky et al., 1999).

Anticancer Activity

Anticancer Research

The structural analysis and potential anticancer activity of new complexes derived from similar chemical frameworks have been a significant area of research. These studies aim to identify compounds with high efficacy against cancerous cells, offering insights into the development of novel anticancer therapies (Mbugua et al., 2020).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. For example, many drugs work by binding to specific receptors in the body, triggering a series of biochemical reactions .

properties

IUPAC Name

N,N-dimethyl-1-[4-methyl-5-[1-(1-phenyltetrazol-5-yl)piperidin-4-yl]-1,2,4-triazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N9/c1-24(2)13-16-19-20-17(25(16)3)14-9-11-26(12-10-14)18-21-22-23-27(18)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVNSVMKDKQCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C3=NN=NN3C4=CC=CC=C4)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine

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